molecular formula C3H5ClF2O B11755670 2-Chloro-1,1-difluoro-1-methoxyethane CAS No. 428-65-9

2-Chloro-1,1-difluoro-1-methoxyethane

Cat. No.: B11755670
CAS No.: 428-65-9
M. Wt: 130.52 g/mol
InChI Key: AQKCWZOXYGNDRI-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoro-1-methoxyethane is an organic compound with the molecular formula C3H5ClF2O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-difluoro-1-methoxyethane typically involves the reaction of 2-chloro-1,1-difluoroethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluoro-1-methoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions, amines, or thiols. The reactions are often carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted ethers, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-Chloro-1,1-difluoro-1-methoxyethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Explored for its potential use as an anesthetic agent, due to its structural similarity to other halogenated ethers.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates.

Mechanism of Action

The mechanism by which 2-Chloro-1,1-difluoro-1-methoxyethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. For example, its potential anesthetic effects are thought to involve interactions with the central nervous system, similar to other halogenated ethers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1,1-trimethoxyethane
  • 2-Chloro-1,1,2-trifluoro-1-methoxyethane
  • 2-Chloroethyl methyl ether

Uniqueness

2-Chloro-1,1-difluoro-1-methoxyethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-chloro-1,1-difluoro-1-methoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O/c1-7-3(5,6)2-4/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKCWZOXYGNDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195488
Record name Ethane, 2-chloro-1,1-difluoro-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428-65-9
Record name Ethane, 2-chloro-1,1-difluoro-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 2-chloro-1,1-difluoro-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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